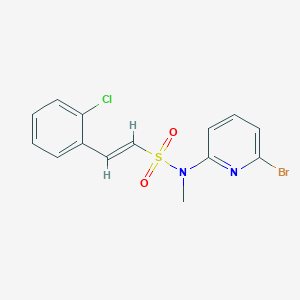
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential use as a therapeutic agent. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a range of beneficial effects on various physiological processes.
Mécanisme D'action
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 works by binding to the sGC enzyme and increasing its sensitivity to nitric oxide (NO), a signaling molecule that is produced by the body in response to various stimuli. When sGC is activated by NO, it catalyzes the production of cGMP, which in turn leads to the various physiological effects described above.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a range of biochemical and physiological effects, including:
- Vasodilation: this compound 41-2272 has been shown to cause relaxation of smooth muscle cells in blood vessels, leading to increased blood flow and decreased blood pressure.
- Anti-inflammatory effects: this compound 41-2272 has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
- Anti-fibrotic effects: this compound 41-2272 has been shown to inhibit the production of extracellular matrix proteins, which can contribute to the development of fibrosis in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological processes. However, one limitation is that its effects may be influenced by other factors in the experimental system, such as the presence of other signaling molecules or the activity of other enzymes.
Orientations Futures
There are several potential future directions for research on (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272, including:
- Further investigation of its effects on various physiological processes, such as wound healing, tissue repair, and neuroprotection.
- Development of more potent and selective sGC activators that can be used for therapeutic purposes.
- Investigation of the potential use of this compound 41-2272 in combination with other drugs for the treatment of various diseases, such as hypertension, pulmonary fibrosis, and neurodegenerative diseases.
In conclusion, this compound 41-2272 is a promising compound that has been shown to have a range of beneficial effects on various physiological processes. Further research on this compound and its potential therapeutic applications is warranted.
Méthodes De Synthèse
The synthesis of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 involves a multistep process that begins with the reaction of 2-chlorobenzaldehyde with methylamine to form 2-chloro-N-methylbenzamide. This intermediate is then reacted with 6-bromopyridine-2-carboxylic acid to form the desired product.
Applications De Recherche Scientifique
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide 41-2272 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its ability to increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating various physiological processes. This increased cGMP production has been shown to have a range of beneficial effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects.
Propriétés
IUPAC Name |
(E)-N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-18(14-8-4-7-13(15)17-14)21(19,20)10-9-11-5-2-3-6-12(11)16/h2-10H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQABMFVHBOCHTL-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2786110.png)
![(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2786111.png)
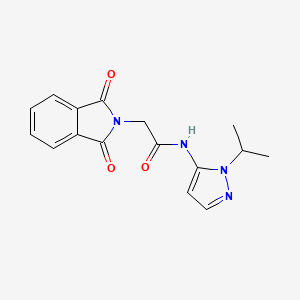
amino]butanoic acid](/img/structure/B2786114.png)
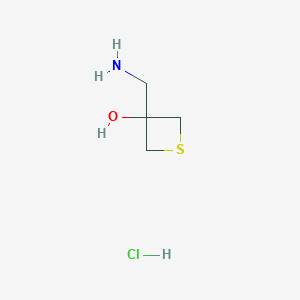
![Methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate](/img/structure/B2786117.png)

![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2786119.png)
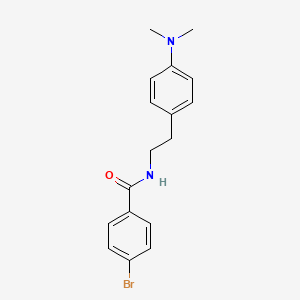
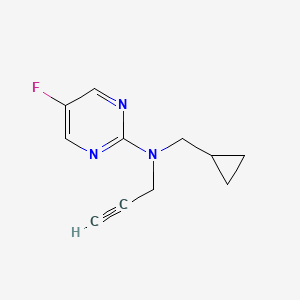
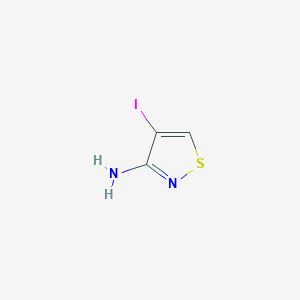
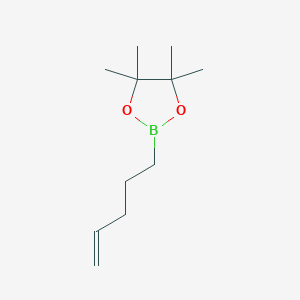

![8,10-dichloro-3-(3,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2786130.png)